16-Mercaptopalmitic acid (CAS 69839-68-5), widely known as 16-mercaptohexadecanoic acid (16-MHDA), is a long-chain (C16) alkanethiol featuring a terminal carboxylic acid group. It is primarily procured for the fabrication of highly ordered, defect-free self-assembled monolayers (SAMs) on gold and other noble metal substrates. The 16-carbon alkyl backbone provides strong van der Waals packing forces, resulting in a dense, hydrophobic interior that effectively blocks non-specific electron transfer, while the terminal carboxyl moiety enables robust downstream bioconjugation via EDC/NHS coupling. This dual functionality makes 16-MHDA a critical precursor for electrochemical biosensors, surface plasmon resonance (SPR) chips, and advanced interfacial layers in photovoltaic devices [1].
Substituting 16-MHDA with shorter-chain analogs like 11-mercaptoundecanoic acid (11-MUA) or 3-mercaptopropionic acid (3-MPA) severely compromises monolayer integrity and application performance. Shorter chains lack sufficient intermolecular van der Waals interactions, leading to self-assembled monolayers (SAMs) with higher defect densities, mixed crystalline phases, and nonordered domains. In electrochemical applications, this structural disorder translates to a dramatic increase in background faradaic current, which degrades the limit of detection in biosensors. Furthermore, in thin-film electronics such as perovskite solar cells, shorter thiols fail to provide the dense interfacial templating required for precise energy level alignment, making 16-MHDA a necessary choice for defect-sensitive procurement [1].
Electrochemical impedance spectroscopy (EIS) demonstrates that 16-MHDA forms a highly blocking dielectric layer compared to the industry-standard 11-MUA. The apparent standard rate constant (k0) for the electron-transfer process of a [Fe(CN)6]3-/4- redox probe was measured at 4.4 × 10^-8 cm/s for 16-MHDA, compared to 1.1 × 10^-6 cm/s for 11-MUA. This represents a 25-fold reduction in electron transfer rate, confirming a significantly higher charge transfer resistance (Rct) and a lower double-layer capacitance (Cdl) due to the thicker, densely packed C16 chain [1].
| Evidence Dimension | Apparent standard rate constant (k0) for electron transfer |
| Target Compound Data | 4.4 × 10^-8 cm/s |
| Comparator Or Baseline | 11-MUA (1.1 × 10^-6 cm/s) |
| Quantified Difference | 25-fold reduction in electron transfer rate |
| Conditions | Au(111) substrate, [Fe(CN)6]3-/4- redox couple, evaluated via EIS at open circuit potential |
A lower electron transfer rate minimizes background noise and signal drift in impedimetric biosensors, directly improving the limit of detection (LOD) for target analytes.
Scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) reveal that while 11-MUA forms domains with coexisting simple hexagonal phases, c(2×4) superlattices, and nonordered areas, 16-MHDA eliminates these nonordered regions. The enhanced van der Waals interactions of the 16-carbon chain drive the assembly of a strictly uniform, compact monolayer with fully extended alkyl chains, drastically reducing pinhole defects and structural heterogeneity compared to the C11 analog [1].
| Evidence Dimension | Monolayer structural uniformity |
| Target Compound Data | Uniform compact monolayer with fully extended chains |
| Comparator Or Baseline | 11-MUA (Coexistence of ordered and nonordered/defective domains) |
| Quantified Difference | Complete elimination of nonordered domains present in C11 SAMs |
| Conditions | Au(111) substrate, characterized via STM and XPS |
High structural uniformity is critical for reproducible bioconjugation and prevents non-specific binding or localized degradation in surface-based assays.
When utilized as an interfacial self-assembled monolayer in Pb-Sn perovskite solar cells, 16-MHDA demonstrates higher efficiency than standard PEDOT:PSS and shorter-chain SAMs (like 6-MHA and 11-MUA). The densely packed, tilted (~30°) 16-MHDA SAM simultaneously binds to the SnO2 layer and the perovskite, optimizing interfacial energy alignment and templating grain growth. This structural advantage yields an average power conversion efficiency (PCE) of 23.2%, a measurable improvement over the 19.8% baseline achieved with PEDOT:PSS [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 23.2% average PCE |
| Comparator Or Baseline | PEDOT:PSS control (19.8% average PCE) |
| Quantified Difference | +3.4% absolute increase in PCE |
| Conditions | Pb-Sn perovskite solar cells, FTO/SAM/perovskite architecture |
Procuring 16-MHDA as an interfacial layer directly increases the efficiency and thermal stability of next-generation inverted perovskite photovoltaics.
Due to its quantified ability to block background faradaic currents (evidenced by a 25-fold reduction in electron transfer rate compared to 11-MUA), 16-MHDA is a highly effective precursor for fabricating impedimetric immunosensors and DNA microarrays. The terminal carboxyl group allows for efficient EDC/NHS immobilization of antibodies or aptamers, while the dense C16 layer supports ultra-low limits of detection (LOD) [1].
16-MHDA is increasingly procured for use in inverted Pb-Sn perovskite solar cells. Its long alkyl chain forms a highly crystalline, tilted monolayer that bridges metal oxides and perovskite films, improving energy level alignment and boosting power conversion efficiency to over 23% while enhancing device thermal stability [2].
For commercial SPR sensor chip manufacturing, the structural uniformity of the SAM is critical. 16-MHDA eliminates the nonordered domains commonly seen with shorter-chain thiols, providing a strictly uniform, densely packed surface. This maximizes the reproducibility of ligand immobilization and minimizes non-specific binding artifacts during kinetic binding assays [1].